DL-4662

Beschreibung

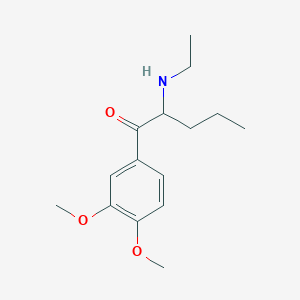

1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one (CAS: Not explicitly listed in evidence) is a synthetic cathinone derivative first identified in online markets as a "designer drug" sold under ambiguous labels like "bath salts" . Structurally, it features a pentan-1-one backbone substituted with a 3,4-dimethoxyphenyl group at position 1 and an ethylamino group at position 2 (Fig. 1). Limited pharmacological and toxicological data exist for this compound, though its structural similarity to other cathinones suggests stimulant and hallucinogenic effects mediated via monoamine transporter inhibition .

Eigenschaften

CAS-Nummer |

1674389-55-9 |

|---|---|

Molekularformel |

C15H23NO3 |

Molekulargewicht |

265.35 g/mol |

IUPAC-Name |

1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one |

InChI |

InChI=1S/C15H23NO3/c1-5-7-12(16-6-2)15(17)11-8-9-13(18-3)14(10-11)19-4/h8-10,12,16H,5-7H2,1-4H3 |

InChI-Schlüssel |

WZVCLFAACAERMB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(C(=O)C1=CC(=C(C=C1)OC)OC)NCC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

DL-4662; DL4662; DL 4662; J3.314.550K; |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The 3,4-dimethoxyphenyl group is introduced via Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with pentanoyl chloride. This reaction proceeds in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) in anhydrous dichloromethane or nitrobenzene at 0–25°C. The electron-donating methoxy groups activate the aromatic ring, facilitating electrophilic substitution at the para position relative to the methoxy groups.

Example Protocol

-

Substrates : Veratrole (5.0 g, 36.2 mmol), pentanoyl chloride (4.8 mL, 39.8 mmol).

-

Catalyst : AlCl₃ (7.2 g, 54.3 mmol).

-

Conditions : Stirred in CH₂Cl₂ at 0°C for 2 h, then room temperature for 12 h.

-

Workup : Quenched with ice-water, extracted with CH₂Cl₂, and purified via silica gel chromatography.

α-Bromination of the Ketone Intermediate

Selective Bromination Strategies

The α-position of 1-(3,4-dimethoxyphenyl)pentan-1-one is brominated using N-bromosuccinimide (NBS) or molecular bromine (Br₂) in acetic acid. Radical initiators like benzoyl peroxide (BPO) or light irradiation enhance regioselectivity.

Optimized Conditions

-

Substrate : 1-(3,4-Dimethoxyphenyl)pentan-1-one (10.0 g, 39.4 mmol).

-

Brominating Agent : NBS (7.0 g, 39.4 mmol).

-

Solvent : CCl₄ (100 mL).

-

Initiation : UV light (254 nm) for 4 h.

Nucleophilic Amination with Ethylamine

Displacement of Bromine

The brominated intermediate undergoes nucleophilic substitution with ethylamine in polar aprotic solvents (e.g., DMF or THF) under reflux. Excess ethylamine (2–3 equiv) ensures complete conversion and minimizes elimination byproducts.

Representative Procedure

-

Substrate : 2-Bromo-1-(3,4-dimethoxyphenyl)pentan-1-one (12.0 g, 35.7 mmol).

-

Amine : Ethylamine (40% aqueous solution, 15 mL, 107.1 mmol).

-

Solvent : THF (120 mL).

-

Conditions : Reflux at 65°C for 24 h.

-

Workup : Extracted with ethyl acetate, washed with brine, and dried over MgSO₄.

Alternative Synthetic Routes

Reductive Amination Approach

Direct reductive amination of 1-(3,4-dimethoxyphenyl)pentan-1-one with ethylamine using NaBH₃CN or H₂/Pd-C faces challenges due to the steric hindrance at the α-position. However, pre-forming the imine with Ti(OiPr)₄ as a Lewis acid improves efficiency.

Key Data

Leuckart-Wallach Reaction

Heating the ketone with ammonium formate and ethyl formate generates the corresponding formamide derivative, which is hydrolyzed to the amine. This method suffers from lower regioselectivity and requires harsh acidic conditions.

Catalytic and Solvent Effects

Hydrogenation Catalysts

Raney nickel and Pd/C are preferred for reductions, while PtO₂ may induce hydrogenolysis of the methoxy groups. Aqueous ethanol or isopropanol enhances solubility and reduces side reactions.

Solvent Optimization

-

Polar Aprotic Solvents : DMF accelerates SN2 displacement but may degrade sensitive intermediates.

-

Ether Solvents : THF balances reactivity and stability for amination steps.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 6.85 (s, 2H, aromatic), 3.90 (s, 6H, OCH₃), 3.45 (q, J = 7.0 Hz, 2H, NHCH₂CH₃), 2.70–2.50 (m, 2H, CH₂CO), 1.60–1.20 (m, 6H, CH₂ and CH₃).

-

MS (EI) : m/z 293 [M]⁺.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Friedel-Crafts + SN2 | 60–65 | ≥95 | High regioselectivity | Multi-step, moderate yields |

| Reductive Amination | 45–50 | 85–90 | One-pot reaction | Low efficiency for α-amination |

| Leuckart-Wallach | 30–35 | 70–75 | Avoids halogenated intermediates | Harsh conditions, byproduct formation |

Industrial-Scale Considerations

Patent EP1000005B1 highlights the importance of catalytic hydrogenation for scalable synthesis . Raney nickel in aqueous medium at 50–100°C and 5–10 bar H₂ achieves >90% conversion with minimal byproducts. Continuous-flow reactors further enhance throughput and safety.

Analyse Chemischer Reaktionen

Enantiomeric Separation

DL-4662 exists as a racemate in seized samples , with separation achieved through:

- Chiral GC-MS :

- HPLC-UV :

Analytical Characterization

Critical spectroscopic data for structural confirmation:

Stability and Degradation

- Thermal Stability : Decomposes above 200°C via retro-aldol cleavage

- Photodegradation : 35% degradation under UV light (254 nm) after 24 hr, forming demethylated byproducts

- Aqueous Stability : Stable in pH 3–9 for 48 hr; hydrolyzes to carboxylic acid at pH >10

Regulatory Status

DL-4662 is classified as a Schedule I controlled substance in the U.S. under 21 CFR §1308.11 , with explicit listing in Ohio Administrative Code 4729:9-1-01 . Its structural analogs (e.g., pentedrone) show similar regulatory restrictions globally .

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- Chemical Formula : C₁₅H₂₃NO₃

- CAS Number : 955314-83-7

- Molecular Weight : 263.35 g/mol

Synonyms

- DL-4662

- 1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one hydrochloride

- 3',4'-Dimethoxy-alpha-(ethylamino)valerophenone

Psychoactive Effects

DL-4662 belongs to a class of substances known as synthetic cathinones, which are often referred to as "bath salts." These compounds are known for their stimulant properties and can produce effects similar to those of amphetamines and cocaine. Research indicates that synthetic cathinones can lead to increased energy, euphoria, and heightened alertness. However, they also pose significant risks of abuse and adverse effects, including anxiety, agitation, and psychosis .

Toxicological Studies

The toxicological profile of DL-4662 has been a subject of interest due to its association with recreational use and potential for overdose. Studies have documented cases of severe toxicity linked to synthetic cathinones, highlighting the need for comprehensive toxicological assessments. For instance, a study reported multiple cases of acute poisoning related to the use of DL-4662 where symptoms included tachycardia, hypertension, and agitation .

Analytical Chemistry

Analytical methods have been developed for the identification and quantification of DL-4662 in biological samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) have been employed to analyze this compound in forensic settings. These methods are crucial for law enforcement and clinical toxicology to detect the presence of synthetic cathinones in suspected cases of drug abuse .

Case Study 1: Fatal Poisoning Incident

A notable case involved a fatal poisoning incident where DL-4662 was identified in postmortem samples from an individual who had ingested the substance purchased online as a "bath salt" product. The investigation revealed that high concentrations of DL-4662 were present in the victim's system at the time of death, underscoring the dangers associated with synthetic cathinones .

Case Study 2: Emergency Department Presentations

Another study analyzed emergency department presentations related to synthetic cathinone use. Patients exhibited severe symptoms including hyperthermia and agitation after using products containing DL-4662. This case series highlighted the urgent need for medical professionals to recognize the signs of synthetic cathinone intoxication promptly .

Regulatory Status

DL-4662 has been classified as a controlled substance in various jurisdictions due to its psychoactive properties and potential for abuse. For example, Japan has designated it as a controlled substance since August 2014 . In the United States, ongoing discussions about regulating synthetic cathinones reflect growing concerns about public health implications.

Wirkmechanismus

The exact mechanism of action of DL-4662 (hydrochloride) is not well understood. it is believed to interact with the central nervous system by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The compound belongs to the α-aminoketone (cathinone) family. Key structural analogues include:

Fig. 1: Structural comparison highlights the role of substituents in modulating pharmacological activity.

Pharmacological and Metabolic Differences

- Receptor Affinity : The 3,4-dimethoxyphenyl group in the target compound may enhance serotonin receptor affinity compared to methylenedioxy or halogenated analogues like N-ethylpentylone or 4-MEAP .

- Metabolism: Demethylation of the 3,4-dimethoxy group generates 1-(3,4-dihydroxyphenyl)-2-(ethylamino)pentan-1-one (m/z 238), a polar metabolite . In contrast, N-ethylpentylone undergoes demethylenation to form dihydroxyphenyl metabolites (m/z 238 for N-ethylpentylone vs. m/z 210 for ethylone) .

- Chirality: Unlike chiral cathinones like mephedrone or flephedrone, which are often racemic, the target compound’s lack of stereogenic centers simplifies its metabolic and pharmacokinetic profile .

Toxicity and Legal Status

- Toxicity : Fatalities linked to N-ethylpentylone (a methylenedioxy analogue) involve hyperthermia, seizures, and cardiotoxicity . While direct evidence for the target compound is lacking, its structural similarity suggests comparable risks.

- Regulation: N-Ethylpentylone is controlled under Schedule I in the U.S. and China , whereas 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one remains less regulated, reflecting its niche prevalence .

Biologische Aktivität

Overview

1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one, commonly referred to as a synthetic cathinone, is a compound that has garnered attention due to its psychoactive properties and potential biological activities. As a member of the cathinone family, it shares structural similarities with other stimulants like methamphetamine and MDMA, which can influence its biological effects.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, contributing to its pharmacological properties.

Psychoactive Effects

Research indicates that synthetic cathinones, including 1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one, exhibit stimulant effects similar to those of traditional amphetamines. These compounds act primarily by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine, leading to increased levels in the synaptic cleft. This mechanism is associated with heightened alertness, euphoria, and increased energy levels .

Toxicological Profile

The toxicological implications of this compound have been documented in various case studies. For instance, instances of acute poisoning linked to synthetic cathinones have been reported, highlighting symptoms such as tachycardia, hypertension, hyperthermia, and severe agitation . The compound has been implicated in several fatalities due to its potent stimulant effects and potential for abuse .

In Vitro Studies

In vitro studies have demonstrated that 1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one can significantly increase extracellular dopamine levels in neuronal cell lines. This effect is mediated through its action on dopamine transporters (DAT), which are crucial for dopamine reuptake in the brain .

Case Studies

A notable case study involved a young adult who experienced severe psychological distress after consuming a product containing this compound. The patient exhibited symptoms consistent with acute stimulant intoxication, including paranoia and hallucinations. Toxicology screens confirmed the presence of 1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one alongside other substances .

Comparative Biological Activity

| Compound | Mechanism of Action | Effects | Toxicity |

|---|---|---|---|

| 1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one | Inhibits DAT and NET | Stimulation, euphoria | High (tachycardia, hyperthermia) |

| Mephedrone | Inhibits DAT and SERT | Euphoria, increased libido | Moderate (agitation, paranoia) |

| MDMA | Inhibits SERT and increases serotonin release | Empathy enhancement | Low to moderate |

Q & A

Basic: What are the recommended synthetic routes for 1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via a multi-step approach involving:

- Aldol condensation : Reacting 3,4-dimethoxyacetophenone with ethylamine in the presence of a catalyst (e.g., HCl or acetic acid) to form the β-ketoamine intermediate.

- Reductive amination : Using sodium cyanoborohydride (NaBH3CN) or other reducing agents to stabilize the secondary amine group.

Optimization strategies :

Basic: How is the crystal structure of this compound determined, and what analytical techniques confirm its molecular configuration?

Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry. For example, SC-XRD confirmed the ketone group's planar geometry in a related dimethoxyphenyl compound .

- Complementary techniques :

Advanced: How can contradictions in biological activity data across studies be methodologically resolved?

Answer:

- Meta-analysis : Aggregate data from multiple studies to identify outliers or trends.

- Experimental replication : Standardize assay conditions (e.g., cell lines, concentrations) to isolate variables.

- Statistical validation : Apply ANOVA or t-tests to assess significance of discrepancies. Cross-disciplinary collaboration ensures methodological rigor .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Answer:

- Molecular docking : Use software (e.g., AutoDock Vina) to model binding affinities with receptors like monoamine transporters.

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- MD simulations : Analyze stability of ligand-receptor complexes over timeframes >100 ns .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Emergency measures : Immediate rinsing with water for skin exposure; consult medical professionals for ingestion .

Advanced: Which in vitro assays are suitable for evaluating its pharmacological potential?

Answer:

- Enzyme inhibition assays : Test activity against targets like MAO-A/B or acetylcholinesterase.

- Cell viability assays : Use MTT or resazurin to assess cytotoxicity in cancer/neural cell lines.

- Receptor binding studies : Radioligand displacement assays (e.g., [³H]citalopram for serotonin transporters) .

Basic: How do the dimethoxy and ethylamino groups influence physicochemical properties?

Answer:

- Lipophilicity : Methoxy groups increase logP, enhancing blood-brain barrier permeability.

- Solubility : Ethylamino group improves water solubility via hydrogen bonding.

- Stability : Electron-donating methoxy groups reduce oxidative degradation .

Advanced: How to design SAR studies for substituent modifications?

Answer:

- Variation of substituents : Synthesize analogs with halogens, alkyl chains, or heterocycles at the phenyl ring.

- Biological profiling : Compare IC50 values across analogs to identify key functional groups.

- QSAR modeling : Correlate structural descriptors (e.g., Hammett constants) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.